molecular formula C18H14N4 B14121855 Lenaldekar

Lenaldekar

Cat. No.: B14121855
M. Wt: 286.3 g/mol
InChI Key: QLMFOQYHZJSYJF-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lenaldekar is a quinolinyl hydrazone derived compound known for its selective toxicity against leukemia cells. It was identified through a high-content in vivo screen using genetically engineered zebrafish. This compound specifically targets immature T cells without affecting other cell types, making it a promising candidate for targeted leukemia therapy .

Preparation Methods

Lenaldekar is synthesized through a series of chemical reactions involving quinolinyl hydrazone derivatives. The synthetic route typically involves the reaction of quinoline derivatives with hydrazine to form the hydrazone linkage. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired compound .

Chemical Reactions Analysis

Lenaldekar undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form quinolinyl derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups on the quinoline ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

Lenaldekar has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of quinolinyl hydrazone derivatives.

    Biology: this compound is used to investigate the role of T cells in autoimmune diseases and cancer.

    Medicine: The compound has shown promise in treating T-cell acute lymphoblastic leukemia and other hematopoietic malignancies. .

    Industry: this compound is used in the development of targeted therapies for leukemia and other cancers. .

Mechanism of Action

Lenaldekar exerts its effects by inhibiting the proliferation of T cells. It causes dephosphorylation of members of the PI3 kinase/AKT/mTOR pathway, leading to cell cycle delay in late mitosis. This inhibition results in the selective apoptosis of leukemia cells. This compound also interacts with the insulin-like growth factor-1 receptor, further contributing to its anti-proliferative effects .

Comparison with Similar Compounds

Lenaldekar is unique in its selective toxicity against leukemia cells. Similar compounds include:

Properties

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

IUPAC Name

N-[(Z)-1H-indol-3-ylmethylideneamino]quinolin-8-amine

InChI

InChI=1S/C18H14N4/c1-2-8-16-15(7-1)14(11-20-16)12-21-22-17-9-3-5-13-6-4-10-19-18(13)17/h1-12,20,22H/b21-12-

InChI Key

QLMFOQYHZJSYJF-MTJSOVHGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N\NC3=CC=CC4=C3N=CC=C4

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.